Pomalidomide 4'-alkylC3-acid (CAS 2225940-47-4) is a premium degrader building block featuring a high-affinity cereblon (CRBN) E3 ligase ligand conjugated to a 3-carbon alkyl chain terminating in a reactive carboxylic acid. With a molecular weight of 359.33 g/mol, this intermediate is engineered for the rapid synthesis of proteolysis-targeting chimeras (PROTACs) via standard amide coupling to amine-bearing target ligands [1]. Unlike highly flexible or hydrophilic linkers, the C3 alkyl chain provides a precise, constrained spatial geometry that minimizes the entropic penalty during ternary complex formation [2]. For procurement teams and medicinal chemists, this compound represents a critical starting material for optimizing PROTAC cell permeability, controlling linker length at the angstrom level, and maximizing CRBN recruitment efficiency in hit-to-lead degradation campaigns.
Substituting Pomalidomide 4'-alkylC3-acid with generic alternatives—such as thalidomide-based linkers, longer alkyl chains (e.g., C4 or C5), or PEGylated variants—frequently leads to catastrophic failures in PROTAC efficacy. Thalidomide analogs lack the 4-amino group, resulting in a log-order drop in CRBN binding affinity and requiring higher, potentially toxic doses to achieve degradation [1]. Furthermore, replacing the C3 alkyl chain with a PEG2 or C4 linker alters both the topological polar surface area (TPSA) and the inter-ligand distance. Even a single carbon addition (C3 to C4) can shift the spatial orientation of the target protein relative to the E2 ubiquitin-conjugating enzyme, destroying positive cooperativity and inducing a premature 'hook effect' [2]. Consequently, procurement decisions must treat the C3 alkyl linker not as a generic spacer, but as a structurally critical, non-interchangeable vector for specific ternary complex geometries.
The choice of the E3 ligase recruiting core fundamentally dictates the dosing requirements of the final PROTAC. The pomalidomide core in this compound exhibits a binding affinity (Kd) to CRBN of approximately 1-3 μM, whereas thalidomide-based linkers typically bind with a much weaker affinity of 10-30 μM [1]. This 10- to 30-fold difference ensures more efficient ubiquitination at lower intracellular concentrations.
| Evidence Dimension | CRBN Binding Affinity (Kd) |
| Target Compound Data | Kd ~ 1-3 μM (Pomalidomide core) |
| Comparator Or Baseline | Kd ~ 10-30 μM (Thalidomide core) |
| Quantified Difference | 10- to 30-fold higher binding affinity for the pomalidomide scaffold. |
| Conditions | In vitro CRBN binding assays (e.g., TR-FRET or SPR). |
Procuring the pomalidomide-based C3 acid ensures maximum E3 ligase saturation at lower concentrations, directly improving the potency of the final PROTAC and reducing off-target toxicity.
Linker length is not arbitrary; it dictates the spatial relationship between the E3 ligase and the target protein. The C3 alkyl chain provides an extended length of ~3.8 - 4.5 Å, compared to the ~5.0 - 5.8 Å length of a C4 linker [1]. This shorter, more restricted geometry often yields higher positive cooperativity (α > 1) for targets with shallow binding pockets, preventing the entropic losses seen with longer, more flexible chains.
| Evidence Dimension | Inter-ligand extended distance and cooperativity |
| Target Compound Data | ~3.8 - 4.5 Å extended length |
| Comparator Or Baseline | ~5.0 - 5.8 Å extended length (C4 linker) |
| Quantified Difference | Shorter C3 linker restricts degrees of freedom, enhancing positive cooperativity for specific targets. |
| Conditions | X-ray crystallography and biochemical cooperativity assays of resulting PROTACs. |
Selecting the C3 linker over C4 is critical when targeting proteins that require tight, cooperative protein-protein interactions with CRBN to achieve successful ubiquitination.
Because PROTACs are inherently large molecules (often >800 Da), managing polarity is essential for cellular uptake. The C3 alkyl linker adds 0 Ų to the linker's Topological Polar Surface Area (TPSA) beyond the necessary amide bonds, whereas a standard PEG2 linker adds ~18 Ų due to its ether oxygens [1]. This reduction in TPSA frequently translates to a 2- to 3-fold improvement in passive membrane permeability.
| Evidence Dimension | Topological Polar Surface Area (TPSA) contribution |
| Target Compound Data | Adds 0 Ų to linker TPSA |
| Comparator Or Baseline | Adds ~18 Ų (PEG2 linker) |
| Quantified Difference | Reduces overall PROTAC TPSA by ~18 Ų, improving passive permeability by 2- to 3-fold. |
| Conditions | PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell models. |
For buyers developing orally bioavailable or highly penetrant PROTACs, the C3 alkyl linker is vastly superior to PEGylated alternatives in maintaining favorable physicochemical properties.
In parallel library synthesis, the processability of the linker is paramount. Pomalidomide-C3-acid typically demonstrates >85% conversion rates in standard HATU/DIPEA amide couplings. In contrast, PEGylated acids are prone to hygroscopicity and side reactions, often resulting in lower isolated yields (~60-75%) and requiring more complex purification steps [1].
| Evidence Dimension | Standard amide coupling conversion rate |
| Target Compound Data | >85% typical yield |
| Comparator Or Baseline | ~60-75% yield (Pomalidomide-PEG-acids) |
| Quantified Difference | >10-25% higher isolated yield during standard HATU/DIPEA coupling in DMF. |
| Conditions | Solution-phase PROTAC library synthesis. |
High and reproducible coupling yields make the C3-acid highly cost-effective and reliable for procuring large-scale parallel synthesis libraries.
Due to its high amide coupling efficiency (>85%) and stable alkyl structure, Pomalidomide-C3-acid is the ideal precursor for high-throughput parallel synthesis of PROTAC libraries. It allows medicinal chemists to rapidly screen target ligands without the yield variations commonly associated with hygroscopic PEG linkers [1].
When a lead PROTAC utilizing a PEG linker exhibits poor cellular efficacy due to low membrane penetrance, switching to the Pomalidomide-C3-acid is a standard optimization strategy. The elimination of ether oxygens reduces the Topological Polar Surface Area (TPSA), rescuing passive permeability and intracellular accumulation [2].
For target proteins that do not naturally interact with CRBN, the shorter, more rigid C3 linker forces a closer proximity between the E3 ligase and the target than a C4 or C5 linker. This tight spatial constraint is critical for inducing the neo-protein-protein interactions (positive cooperativity) required for efficient ubiquitination[3].